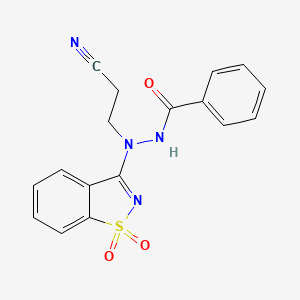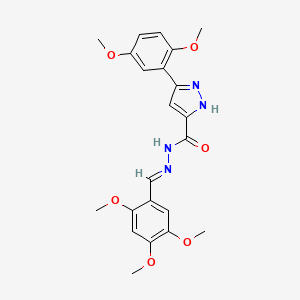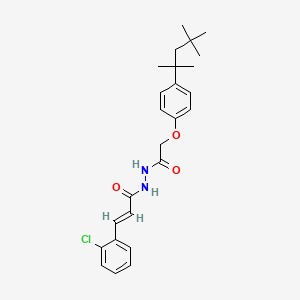![molecular formula C16H14BrN5O2 B11696285 2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11696285.png)
2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-1,2,3-benzotriazol-1-il)-N’-[(E)-(5-bromo-2-metoxifenil)metilideno]acetohidrazida es un compuesto orgánico complejo que presenta una porción de benzotriazol unida a un grupo acetohidrazida
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(1H-1,2,3-benzotriazol-1-il)-N’-[(E)-(5-bromo-2-metoxifenil)metilideno]acetohidrazida típicamente implica la condensación de 2-(1H-1,2,3-benzotriazol-1-il)acetohidrazida con 5-bromo-2-metoxibenzaldehído en condiciones ácidas o básicas. La reacción generalmente se lleva a cabo en un solvente como etanol o metanol, y el producto se purifica mediante recristalización o cromatografía.
Métodos de Producción Industrial
Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para obtener mayores rendimientos y pureza, así como implementar procesos de flujo continuo para mejorar la eficiencia y la seguridad.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(1H-1,2,3-benzotriazol-1-il)-N’-[(E)-(5-bromo-2-metoxifenil)metilideno]acetohidrazida puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado usando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El átomo de bromo en el compuesto puede ser sustituido por otros grupos funcionales usando reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio, condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio, típicamente en solventes anhidros.
Sustitución: Nucleófilos como aminas, tioles o alcóxidos, a menudo en solventes apróticos polares.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas correspondientes, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
2-(1H-1,2,3-benzotriazol-1-il)-N’-[(E)-(5-bromo-2-metoxifenil)metilideno]acetohidrazida tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas y como ligando en química de coordinación.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos debido a sus características estructurales únicas.
Industria: Utilizado en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a su estabilidad y reactividad.
Mecanismo De Acción
El mecanismo de acción de 2-(1H-1,2,3-benzotriazol-1-il)-N’-[(E)-(5-bromo-2-metoxifenil)metilideno]acetohidrazida involucra su interacción con objetivos moleculares específicos. La porción de benzotriazol puede interactuar con iones metálicos, mientras que el grupo hidrazida puede formar enlaces de hidrógeno con moléculas biológicas. Estas interacciones pueden modular la actividad de enzimas o receptores, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-(1H-1,2,3-benzotriazol-1-il)quinolina-3-carbaldehído
- 2-(2-Hidroxifenil)-2H-benzotriazoles
- 2-(1H-1,2,3-Benzotriazol-1-il)acetohidrazida
Singularidad
2-(1H-1,2,3-benzotriazol-1-il)-N’-[(E)-(5-bromo-2-metoxifenil)metilideno]acetohidrazida es único debido a la presencia de una porción de benzotriazol y una porción de hidrazida, lo que confiere propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C16H14BrN5O2 |
|---|---|
Peso molecular |
388.22 g/mol |
Nombre IUPAC |
2-(benzotriazol-1-yl)-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14BrN5O2/c1-24-15-7-6-12(17)8-11(15)9-18-20-16(23)10-22-14-5-3-2-4-13(14)19-21-22/h2-9H,10H2,1H3,(H,20,23)/b18-9+ |
Clave InChI |
GVDUOFZIOLPEFY-GIJQJNRQSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CN2C3=CC=CC=C3N=N2 |
SMILES canónico |
COC1=C(C=C(C=C1)Br)C=NNC(=O)CN2C3=CC=CC=C3N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-ethoxyphenyl)methyl]-1H-benzimidazole](/img/structure/B11696219.png)
![(2Z,5Z)-5-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B11696222.png)
![ethyl 5-acetyl-2-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]-4-methylthiophene-3-carboxylate](/img/structure/B11696223.png)
![N-[(E)-(4-bromophenyl)methylidene]-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B11696235.png)

![12-(2-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B11696244.png)

![N-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide](/img/structure/B11696271.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(2E)-1-phenylpropan-2-ylidene]propanehydrazide](/img/structure/B11696276.png)

![N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11696291.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B11696295.png)
